Darifenacinhydrobromid

Übersicht

Beschreibung

Darifenacin hydrobromide is a medication primarily used to treat urinary incontinence due to an overactive bladder. It functions as a selective antagonist for the M3 muscarinic acetylcholine receptor, which is responsible for bladder muscle contractions . This compound is marketed under trade names such as Enablex in the United States and Canada, and Emselex in the European Union .

Wissenschaftliche Forschungsanwendungen

Darifenacinhydrobromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound wirkt, indem es selektiv den M3-muskarinischen Acetylcholinrezeptor blockiert, der hauptsächlich für Blasenmuskelkontraktionen verantwortlich ist . Durch die Hemmung dieses Rezeptors reduziert Darifenacin den Harndrang und trägt zur Kontrolle der Symptome einer überaktiven Blase bei . Die Selektivität für den M3-Rezeptor soll einen therapeutischen Vorteil bieten, indem Nebenwirkungen, die mit nicht-selektiven Muskarin-Antagonisten verbunden sind, minimiert werden .

Ähnliche Verbindungen:

Oxybutynin: Ein weiterer Muskarinrezeptorantagonist, der zur Behandlung einer überaktiven Blase eingesetzt wird.

Tolterodin: Ein nicht-selektiver Muskarin-Antagonist mit ähnlichen Indikationen, aber einem anderen Nebenwirkungsprofil.

Solifenacin: Ein selektiver M3-Rezeptorantagonist wie Darifenacin, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit von this compound: Die hohe Selektivität von this compound für den M3-Rezeptor unterscheidet es von anderen Muskarin-Antagonisten. Diese Selektivität soll die Häufigkeit von Nebenwirkungen wie Mundtrockenheit und Verstopfung reduzieren, wodurch es für einige Patienten zu einer bevorzugten Wahl wird .

Wirkmechanismus

Target of Action

Darifenacin hydrobromide selectively antagonizes the muscarinic M3 receptor . M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .

Mode of Action

Darifenacin hydrobromide works by blocking the M3 muscarinic acetylcholine receptors , which mediate bladder muscle contractions . This block reduces the urgency to urinate . It is unknown if M3 receptor selectivity is clinically advantageous in overactive bladder syndrome treatments .

Biochemical Pathways

The primary biochemical pathway affected by darifenacin hydrobromide is the muscarinic acetylcholine receptor pathway . By blocking the M3 receptors, darifenacin hydrobromide inhibits bladder muscle contractions, thereby reducing the urgency to urinate .

Pharmacokinetics

Darifenacin hydrobromide has a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours), but this increases with a prolonged-release (PR) formulation (14–16 hours) . The absolute bioavailability of darifenacin from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6%, respectively . After oral administration, darifenacin is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces . Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .

Result of Action

The molecular and cellular effects of darifenacin hydrobromide’s action primarily involve the reduction of bladder muscle contractions . This results in a decrease in the urgency to urinate, which is beneficial for the treatment of overactive bladder syndrome .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of darifenacin hydrobromide. For instance, coadministration with ketoconazole, erythromycin, and fluconazole increases darifenacin mean Cmax by 9.52-, 2.28- and 1.88-fold, respectively . When given with imipramine, darifenacin causes 1.6-fold higher plasma concentrations of the antidepressant and its major metabolite .

Biochemische Analyse

Biochemical Properties

Darifenacin hydrobromide selectively antagonizes the muscarinic M3 receptor . M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . Darifenacin hydrobromide has greater affinity for the M3 receptor than for the other known muscarinic receptors .

Cellular Effects

Darifenacin hydrobromide’s primary cellular effect is the reduction of bladder muscle contractions, thereby decreasing the urgency to urinate . This is achieved by blocking the M3 muscarinic acetylcholine receptors, which mediate these contractions .

Molecular Mechanism

The molecular mechanism of action of Darifenacin hydrobromide involves the competitive antagonism of the muscarinic M3 receptor . By blocking this receptor, Darifenacin hydrobromide prevents acetylcholine from binding and initiating bladder muscle contractions .

Temporal Effects in Laboratory Settings

Darifenacin hydrobromide has a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours) but this increased with a prolonged-release (PR) formulation (14–16 hours) . Steady state is achieved after 6 days of once-daily administration of the PR formulation .

Metabolic Pathways

Darifenacin hydrobromide is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 enzymes CYP2D6 and CYP3A4 . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Transport and Distribution

Darifenacin hydrobromide is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces . It is highly protein bound (98%), primarily to alpha-1-acid glycoprotein . The apparent volume of distribution is about 163L .

Subcellular Localization

Given its mechanism of action, it can be inferred that Darifenacin hydrobromide likely interacts with muscarinic M3 receptors located on the cell surface of bladder muscle cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Darifenacinhydrobromid beinhaltet die Alkylierung von (3S)-1-(2-(2,3-Dihydro-5-benzofuranyl)ethyl)-α,α-Diphenyl-3-pyrrolidineacetamid mit 5-(2-Bromethyl)-2,3-dihydrobenzofuran in Gegenwart einer anorganischen Base . Die Reaktion wird in einem heterogenen System aus Wasser und einem organischen Lösungsmittel wie aliphatischen, alicyclischen oder aromatischen Kohlenwasserstoffen durchgeführt . Die rohe Darifenacinbase wird dann isoliert und durch Zugabe eines Ketons oder Alkohols und konzentrierter Bromwasserstoffsäure in das Hydrobromidsalz umgewandelt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch auf höhere Ausbeuten und Reinheit optimiert. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um Nebenprodukte zu minimieren und eine gleichbleibende Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Darifenacinhydrobromid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Typischerweise beinhalten sie Reagenzien wie Alkylhalogenide und Basen.

Oxidationsreaktionen: Können mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.

Reduktionsreaktionen: Umfassen oft Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene alkylierte Derivate ergeben, während Oxidations- und Reduktionsreaktionen die in dem Molekül vorhandenen funktionellen Gruppen verändern können .

Vergleich Mit ähnlichen Verbindungen

Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.

Tolterodine: A non-selective muscarinic antagonist with similar indications but a different side effect profile.

Solifenacin: A selective M3 receptor antagonist like darifenacin, but with different pharmacokinetic properties.

Uniqueness of Darifenacin Hydrobromide: Darifenacin hydrobromide’s high selectivity for the M3 receptor distinguishes it from other muscarinic antagonists. This selectivity is thought to reduce the incidence of side effects such as dry mouth and constipation, making it a preferred choice for some patients .

Biologische Aktivität

Darifenacin hydrobromide is a selective muscarinic M3 receptor antagonist primarily indicated for the treatment of overactive bladder (OAB). This article provides a comprehensive overview of its biological activity, pharmacokinetics, metabolism, and clinical implications based on diverse research findings.

Darifenacin exerts its therapeutic effects by selectively antagonizing the muscarinic M3 receptors, which are crucial for bladder smooth muscle contraction. This selectivity minimizes side effects associated with other muscarinic receptors (M1, M2, M4, and M5) that could lead to unwanted outcomes like dry mouth or constipation. In vitro studies demonstrate that darifenacin has a significantly higher affinity for the M3 receptor compared to other muscarinic subtypes—9- to 12-fold greater affinity for M1 and M5, and 59-fold greater for M2 and M4 .

Absorption and Bioavailability

Darifenacin is well absorbed from the gastrointestinal tract, with an estimated mean oral bioavailability of 15% to 19% for 7.5 mg and 15 mg extended-release tablets, respectively. The peak plasma concentration occurs approximately 7 hours post-dose .

Distribution

The volume of distribution is approximately 163 L, indicating extensive tissue distribution. Darifenacin is highly protein-bound (about 98%), primarily to alpha-1-acid glycoprotein .

Metabolism

Darifenacin undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes CYP2D6 and CYP3A4. Key metabolic pathways include:

- Monohydroxylation in the dihydrobenzofuran ring

- Dihydrobenzofuran ring opening

- N-dealkylation of the pyrrolidine nitrogen

Only about 3% of unchanged drug is excreted in urine, with approximately 60% of the radioactivity recovered in urine and 40% in feces after administration of a radiolabeled dose .

Elimination Half-Life

The elimination half-life varies between 13 to 19 hours after chronic dosing, allowing for once-daily administration .

Efficacy in Overactive Bladder

Clinical trials have demonstrated that darifenacin effectively reduces urinary incontinence episodes and improves quality of life in patients with OAB. A notable study indicated significant improvements in patient-reported outcomes compared to placebo groups .

Side Effects

Common adverse effects associated with darifenacin include dry mouth, constipation, and blurred vision due to its anticholinergic properties. However, its selectivity for the M3 receptor helps reduce the incidence of side effects typically seen with non-selective anticholinergics .

Case Studies

-

Case Study: Efficacy in Elderly Patients

A study involving elderly patients showed that darifenacin significantly improved symptoms of OAB without notable increases in adverse effects compared to younger populations. The pharmacokinetic profile remained consistent across age groups . -

Case Study: Drug Interactions

Research indicated that co-administration with drugs like ketoconazole or erythromycin can increase darifenacin plasma concentrations significantly (up to 9.52-fold), necessitating caution when prescribing these medications concurrently .

Eigenschaften

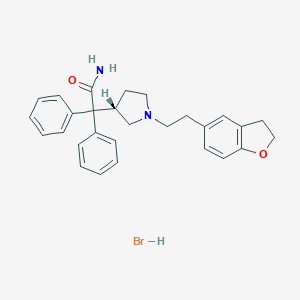

IUPAC Name |

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAVIASOPREUIT-VQIWEWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046780 | |

| Record name | Darifenacin hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133099-07-7 | |

| Record name | Darifenacin hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darifenacin hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darifenacin hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, hydrobromide (1:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DARIFENACIN HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR02EYQ8GV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.